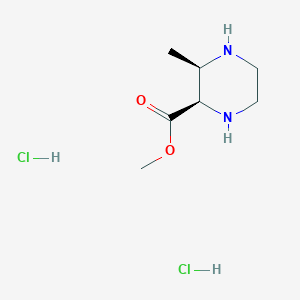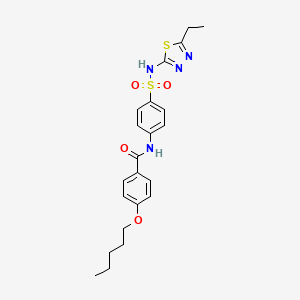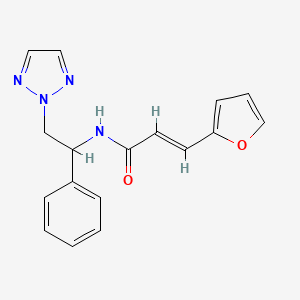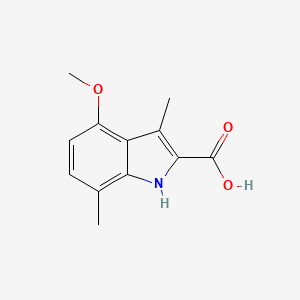![molecular formula C7H7ClN2O B2606836 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride CAS No. 2225146-85-8](/img/structure/B2606836.png)
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a heterocyclic compound with the molecular formula C7H6N2O. It is known for its role as a reagent in the synthesis of potent inhibitors for various biological targets, including VEGFR-2 and BCL-2 . This compound is characterized by its solid form and a molecular weight of 134.14 g/mol .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) and B-cell lymphoma 2 (BCL-2) proteins . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . BCL-2 is a potent and selective inhibitor that achieves potent antitumor activity while sparing platelets .
Mode of Action
This compound: interacts with its targets by inhibiting their activities. It exhibits potent activities against FGFR1, 2, and 3 . It also acts as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . This compound inhibits this pathway, thereby potentially preventing cancer progression.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cancer cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of potent VEGFR-2 inhibitors This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the VEGFR-2 pathway
Cellular Effects
Given its role in the synthesis of VEGFR-2 inhibitors , it may influence cell function by modulating the VEGFR-2 pathway This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be used in the synthesis of VEGFR-2 inhibitors , suggesting that it may exert its effects at the molecular level by interacting with biomolecules involved in the VEGFR-2 pathway This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be used in the synthesis of VEGFR-2 inhibitors , suggesting that it may interact with enzymes or cofactors involved in the VEGFR-2 pathway
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrrolo[2,3-b]pyridine ring .
Industrial production methods often involve optimizing these conditions to increase yield and purity. This may include the use of advanced catalysts and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles under basic conditions.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities, particularly as fibroblast growth factor receptor (FGFR) inhibitors.
Pyrrolidine derivatives: Known for their versatility in drug discovery, these compounds share a similar heterocyclic structure but differ in their specific biological targets and activities.
The uniqueness of this compound lies in its specific inhibition of VEGFR-2 and BCL-2, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXRWXSDQSCWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-2-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2606755.png)
![N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606756.png)

![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)
![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2606762.png)

![3-amino-N-(4-butylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606764.png)

![5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2606770.png)


![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)
